![molecular formula C19H24ClNO2 B1389246 N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine CAS No. 1040685-89-9](/img/structure/B1389246.png)
N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine typically involves the reaction of 3-(sec-butoxy)aniline with 2-(2-chlorophenoxy)propylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and chlorophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding phenolic and quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl and chlorophenoxy derivatives.
Scientific Research Applications
N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine is widely used in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)ethyl]amine
- N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)butyl]amine
- N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)propyl]amine derivatives
Uniqueness
N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine is unique due to its specific structural features, such as the sec-butoxy and chlorophenoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound in various research and industrial applications .
Biological Activity
N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine, a compound with the CAS number 1040685-89-9, has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₄ClNO₂
- Molecular Weight : 333.86 g/mol
- Chemical Structure : The compound features a sec-butoxy group and a chlorophenoxy group, which are critical for its biological interactions.
This compound interacts with specific molecular targets such as enzymes and receptors. Its binding modulates their activity, influencing various biochemical pathways. The exact targets depend on the context of its use, particularly in enzyme inhibition and protein interactions.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown its potential to inhibit certain enzymes involved in metabolic pathways, which could be leveraged in therapeutic applications .
Pharmacological Applications
The compound is being investigated for its potential therapeutic effects, particularly as a lead compound in drug discovery. Its unique structure allows it to interact with biological systems in ways that could lead to new treatments for various diseases.
Case Studies and Research Findings
-
Study on Enzyme Interaction :
- Researchers conducted assays to evaluate the inhibition of specific enzymes by this compound. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting its potential utility in pharmacology.
-
Therapeutic Potential :
- A study explored the compound's effects on cellular pathways related to inflammation. The findings suggested that it could modulate inflammatory responses, making it a candidate for further investigation in anti-inflammatory therapies.
- Comparative Analysis :
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₄ClNO₂ |
Molecular Weight | 333.86 g/mol |
CAS Number | 1040685-89-9 |
Potential Applications | Enzyme inhibition, anti-inflammatory |
Study Focus | Findings |
---|---|
Enzyme Inhibition | Significant activity reduction observed |
Therapeutic Applications | Potential anti-inflammatory effects |
Properties
IUPAC Name |
3-butan-2-yloxy-N-[2-(2-chlorophenoxy)propyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO2/c1-4-14(2)22-17-9-7-8-16(12-17)21-13-15(3)23-19-11-6-5-10-18(19)20/h5-12,14-15,21H,4,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRCLSBCRDCUIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NCC(C)OC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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